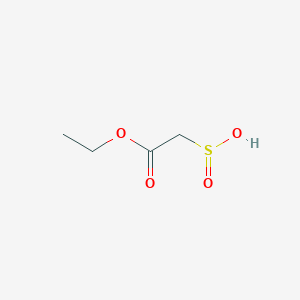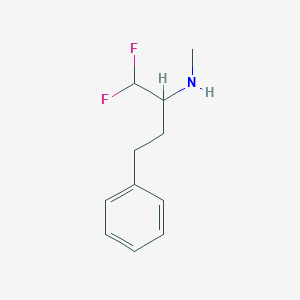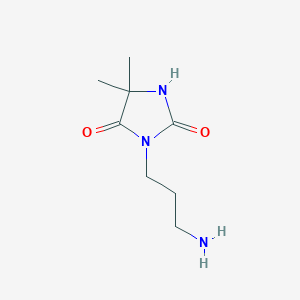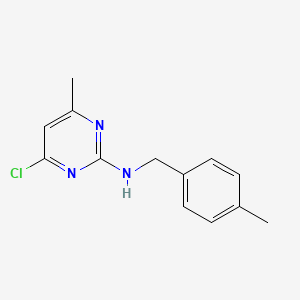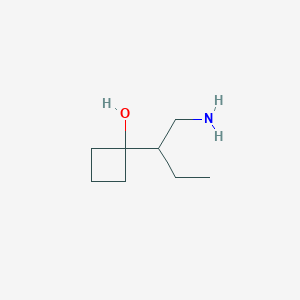
1-(1-Aminobutan-2-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminobutan-2-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is characterized by a cyclobutane ring substituted with an aminobutan-2-yl group and a hydroxyl group. This compound is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminobutan-2-yl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which enables the formation of cyclobutane derivatives by reacting potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides under suitable conditions . Another method includes the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in bulk for research purposes using the aforementioned synthetic routes. The production process typically involves stringent quality control measures, including NMR, HPLC, and LC-MS analyses to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Aminobutan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amine derivatives, and various substituted cyclobutane compounds.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminobutan-2-yl)cyclobutan-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-Aminobutan-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with biomolecules, potentially affecting their function. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Aminobutan-2-yl)cyclobutan-1-ol: Similar in structure but with a different position of the amino group.
Cyclobutanol: Lacks the aminobutan-2-yl group, making it less complex.
Aminocyclobutane derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness
1-(1-Aminobutan-2-yl)cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclobutane ring with both hydroxyl and amino groups makes it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
1-(1-aminobutan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-2-7(6-9)8(10)4-3-5-8/h7,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
RPSBLLPEDSQCNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)C1(CCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide](/img/structure/B13208607.png)
![Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13208622.png)
![2-{[1-(3-Bromophenyl)ethyl]amino}acetamide](/img/structure/B13208632.png)

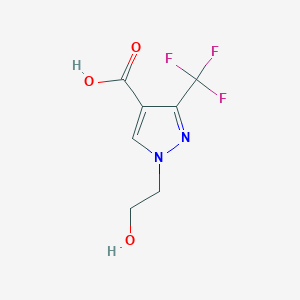
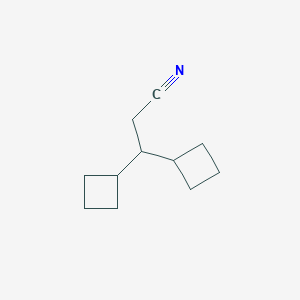
![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13208656.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methoxyethan-1-one](/img/structure/B13208664.png)

![N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B13208675.png)
